6-Chloro-5-methoxybenzo[d]isoxazole
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Overview
Description
6-Chloro-5-methoxybenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methoxybenzo[d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method includes the reaction of 5-chloro-2-methoxybenzohydroxamic acid with a suitable nitrile oxide precursor under controlled conditions . The reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-methoxybenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: Halogen substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, oximes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-5-methoxybenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-Chloro-5-methoxybenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
- 5-Chloro-2-methoxybenzo[d]isoxazole
- 6-Bromo-5-methoxybenzo[d]isoxazole
- 5-Methoxybenzo[d]isoxazole
Comparison: 6-Chloro-5-methoxybenzo[d]isoxazole is unique due to the presence of both chloro and methoxy substituents on the isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6ClNO2 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
6-chloro-5-methoxy-1,2-benzoxazole |
InChI |
InChI=1S/C8H6ClNO2/c1-11-8-2-5-4-10-12-7(5)3-6(8)9/h2-4H,1H3 |
InChI Key |
RZJRXCSLZSZNCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NO2)Cl |
Origin of Product |
United States |
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